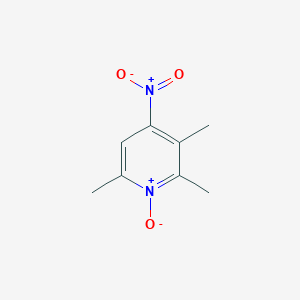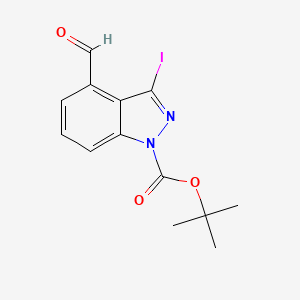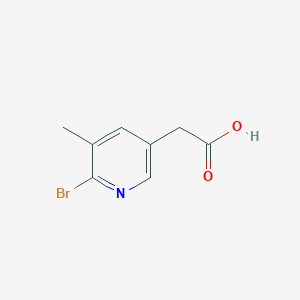
2,3,6-Trimethyl-4-nitropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring, along with an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,3,6-trimethylpyridine followed by oxidation. One common method includes the reaction of 2,3,6-trimethylpyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. The resulting 2,3,6-trimethyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds.
Aplicaciones Científicas De Investigación
2,3,6-Trimethyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trimethyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group and N-oxide functional group play crucial roles in its reactivity and interactions. The compound can act as an electron acceptor or donor, influencing redox reactions and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Trimethyl-4-nitropyridine 1-oxide
- 2,3,5-Trimethyl-4-nitropyridine N-oxide
- 4-Nitro-2,3,5-trimethylpyridine-1-oxide
Uniqueness
2,3,6-Trimethyl-4-nitropyridine 1-oxide is unique due to the specific positioning of its methyl groups and nitro group, which influence its chemical reactivity and potential applications. The presence of the N-oxide functional group further distinguishes it from other similar compounds, providing unique properties and reactivity patterns.
Propiedades
Número CAS |
38594-55-7 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2,3,6-trimethyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-8(10(12)13)6(2)7(3)9(5)11/h4H,1-3H3 |
Clave InChI |
YKPBNPIFKOZLBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=[N+]1[O-])C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12965790.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)

